1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important component of many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids . In one study, a piperazine unit was inserted in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties, which led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its druggability. For instance, the lipophilic quantity (cLogP) and the topological polar surface area (tPSA) are considered essential indicators for druggability .
Scientific Research Applications
Synthesis and Catalysis
A study by Li et al. (2018) discusses the synthesis of air-stable Ruthenium(II)-NNN pincer complexes that catalyze the condensation of benzyl alcohol and benzene-1,2-diamine to 2-pheny-1H-benzo[d]imidazole and hydrogen. This process represents a homogeneous system for the facile one-step synthesis of 1H-benzo[d]imidazole derivatives from alcohols without the use of an oxidant or a stoichiometric amount of inorganic base, which is typically required in homogeneous systems reported previously (Li et al., 2018).
Anticancer Research
Bashandy et al. (2011) describe the design and synthesis of novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties starting with a compound structurally similar to the one . These compounds were evaluated for their in vitro anticancer activity against the breast cancer cell line MCF7, showcasing the potential of such compounds in anticancer research (Bashandy et al., 2011).
Antibacterial Activity
Merugu et al. (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone. These compounds showed significant antibacterial activity, demonstrating the potential application of such derivatives in combating bacterial infections (Merugu et al., 2010).
Enzyme Inhibition Studies
Khalid et al. (2016) synthesized a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated them against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were also conducted to find ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein, contributing to the understanding of enzyme inhibition by such compounds (Khalid et al., 2016).
Mechanism of Action
While the specific mechanism of action for “1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is not mentioned in the search results, benzimidazole derivatives are known to interfere with the function of certain proteins, disrupting processes that are essential for the survival of the organism .
Future Directions
Properties
IUPAC Name |
1-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14(24)15-6-8-17(9-7-15)27(25,26)23-12-10-16(11-13-23)20-21-18-4-2-3-5-19(18)22-20/h2-9,16H,10-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBANLQXMKBWTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.